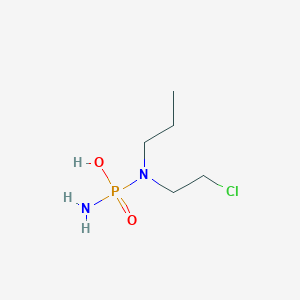
N-(2-Chloroethyl)-N-propylphosphorodiamidic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloroethyl)-N-propylphosphorodiamidic acid is an organophosphorus compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a chloroethyl group and a propyl group attached to a phosphorodiamidic acid moiety, making it a versatile molecule for chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloroethyl)-N-propylphosphorodiamidic acid typically involves the reaction of 2-chloroethylamine with propylphosphorodiamidic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: N-(2-Chloroethyl)-N-propylphosphorodiamidic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed:
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-N-propylphosphorodiamidic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can trigger various biochemical pathways, resulting in the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
N-(2-Chloroethyl)-N-propylphosphorodiamidic acid can be compared with other similar compounds, such as:
N-(2-Chloroethyl)-N-methylphosphorodiamidic acid: Similar structure but with a methyl group instead of a propyl group.
N-(2-Chloroethyl)-N-ethylphosphorodiamidic acid: Contains an ethyl group instead of a propyl group.
N-(2-Chloroethyl)-N-isopropylphosphorodiamidic acid: Features an isopropyl group, providing different steric and electronic properties.
Properties
CAS No. |
491876-26-7 |
|---|---|
Molecular Formula |
C5H14ClN2O2P |
Molecular Weight |
200.60 g/mol |
IUPAC Name |
amino-[2-chloroethyl(propyl)amino]phosphinic acid |
InChI |
InChI=1S/C5H14ClN2O2P/c1-2-4-8(5-3-6)11(7,9)10/h2-5H2,1H3,(H3,7,9,10) |
InChI Key |
KBMYVUQWAGXXEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCCl)P(=O)(N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















